molecular formula C20H24N2O2 B5581428 (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one

(2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one

Cat. No.: B5581428
M. Wt: 324.4 g/mol
InChI Key: GLSMCQDGRNQJPD-VCFJNTAESA-N
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Description

The compound (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one is a complex organic molecule characterized by its unique structure, which includes a cyclohexanone core with various functional groups attached

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-oxocyclohexanone with aniline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar structural complexity.

    Knoevenagel Condensation Products: These compounds share a similar synthetic route and are used in various chemical applications.

Uniqueness

What sets (2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19-7-3-1-5-15(19)13-21-17-9-11-18(12-10-17)22-14-16-6-2-4-8-20(16)24/h9-14,21-22H,1-8H2/b15-13-,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSMCQDGRNQJPD-VCFJNTAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC=C(C=C2)NC=C3CCCCC3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/NC2=CC=C(C=C2)N/C=C\3/CCCCC3=O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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